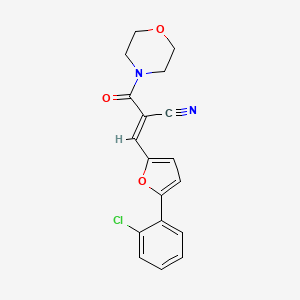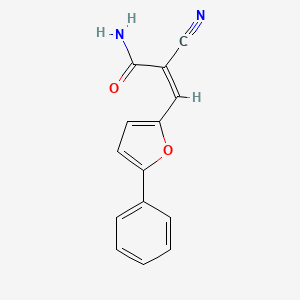![molecular formula C8H13NO3 B7740040 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B7740040.png)
2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid is a chemical compound with a unique structure that includes an amino group, a propanoic acid moiety, and a substituted enone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid typically involves the reaction of a suitable enone with an amino acid derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the enone and the amino acid. The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Amino acids: Compounds with similar amino and carboxylic acid functional groups.
Enones: Compounds with a similar enone structure.
Uniqueness
2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(4-6(2)10)9-7(3)8(11)12/h4,7,9H,1-3H3,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSMLVYMGRDQL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N/C(=C/C(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID](/img/structure/B7739960.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B7739965.png)
![7-[(2-CHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE](/img/structure/B7739974.png)


![N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B7739988.png)
![(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7739995.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7740003.png)
![2-[[2-(Azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7740018.png)
![2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7740025.png)
![N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B7740033.png)
![2-Amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile;hydrochloride](/img/structure/B7740034.png)

![2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B7740043.png)
